
3,5-Difluoro-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-methoxybenzohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxybenzohydrazide typically involves the reaction of 3,5-difluoro-4-methoxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,5-Difluoro-4-methoxybenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced products.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of hydrazines or other reduced products.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3,5-Difluoro-4-methoxybenzohydrazide is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It can be used as a lead compound in the development of new antimicrobial agents.
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as candidates for drug development targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties. It may also find applications in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-methoxybenzohydrazide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
- 3,5-Difluoro-4-hydroxybenzohydrazide
- 3,5-Difluoro-4-methylbenzohydrazide
- 3,5-Difluoro-4-chlorobenzohydrazide
Comparison: 3,5-Difluoro-4-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents (e.g., hydroxy, methyl, chloro), the methoxy group can enhance the compound’s solubility and stability. Additionally, the fluorine atoms contribute to the compound’s electron-withdrawing properties, affecting its overall reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H8F2N2O2 |
|---|---|
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
3,5-difluoro-4-methoxybenzohydrazide |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
Clé InChI |
PUTNUZTZKZVKDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)C(=O)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


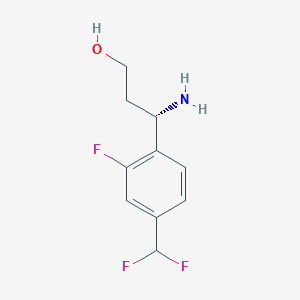

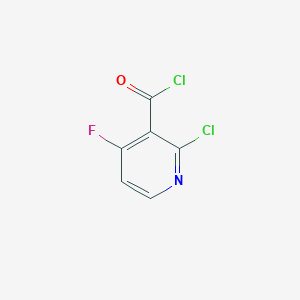
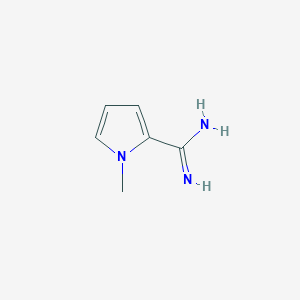

![7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13125929.png)
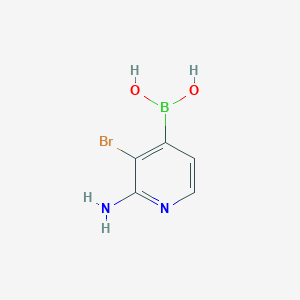

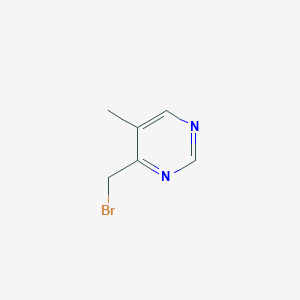
![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)


![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)
![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)
